molecular formula C19H24ClNO2 B026915 2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride CAS No. 19974-73-3

2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride

Cat. No.: B026915
CAS No.: 19974-73-3
M. Wt: 333.8 g/mol
InChI Key: SZIYXCDTWNSQMY-UHFFFAOYSA-N
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Description

2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidinol core substituted with a methoxyphenyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of p-methoxy-alpha-phenylbenzyl chloride.

    Reaction with Piperidinol: The p-methoxy-alpha-phenylbenzyl chloride is then reacted with 3-piperidinol under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Methoxy-alpha-phenylbenzyl)oxyethyl(dimethyl)ammonium chloride: Shares a similar structural framework but differs in functional groups.

    2-(p-Methoxy-alpha-phenylbenzyl)amine: Another related compound with different substituents on the piperidinol core.

Uniqueness

2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride is unique due to its specific substitution pattern and the presence of both piperidinol and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxyphenyl)-phenylmethyl]piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-22-16-11-9-15(10-12-16)18(14-6-3-2-4-7-14)19-17(21)8-5-13-20-19;/h2-4,6-7,9-12,17-21H,5,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIYXCDTWNSQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2C(CCCN2)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941898
Record name 2-[(4-Methoxyphenyl)(phenyl)methyl]piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19974-73-3
Record name 3-Piperidinol, 2-(p-methoxy-alpha-phenylbenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019974733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Methoxyphenyl)(phenyl)methyl]piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride
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